molecular formula C24H23N3O7 B11060960 Diethyl 4-[4-(acetylamino)phenyl]-2,6-diaminofuro[2,3-F][1]benzofuran-3,7-dicarboxylate

Diethyl 4-[4-(acetylamino)phenyl]-2,6-diaminofuro[2,3-F][1]benzofuran-3,7-dicarboxylate

Cat. No.: B11060960
M. Wt: 465.5 g/mol
InChI Key: LOVXZQMBHAJZAA-UHFFFAOYSA-N
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Description

Diethyl 4-[4-(acetylamino)phenyl]-2,6-diaminofuro2,3-Fbenzofuran-3,7-dicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a furobenzofuran core with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-[4-(acetylamino)phenyl]-2,6-diaminofuro2,3-Fbenzofuran-3,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-[4-(acetylamino)phenyl]-2,6-diaminofuro2,3-Fbenzofuran-3,7-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Diethyl 4-[4-(acetylamino)phenyl]-2,6-diaminofuro2,3-Fbenzofuran-3,7-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Diethyl 4-[4-(acetylamino)phenyl]-2,6-diaminofuro2,3-Fbenzofuran-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist of certain receptors, modulating cellular responses and signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Diethyl 4-[4-(acetylamino)phenyl]-2,6-diaminofuro2,3-Fbenzofuran-3,7-dicarboxylate is unique due to its furobenzofuran core and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H23N3O7

Molecular Weight

465.5 g/mol

IUPAC Name

diethyl 4-(4-acetamidophenyl)-2,6-diaminofuro[2,3-f][1]benzofuran-3,7-dicarboxylate

InChI

InChI=1S/C24H23N3O7/c1-4-31-23(29)17-14-10-15-18(19(22(26)33-15)24(30)32-5-2)16(20(14)34-21(17)25)12-6-8-13(9-7-12)27-11(3)28/h6-10H,4-5,25-26H2,1-3H3,(H,27,28)

InChI Key

LOVXZQMBHAJZAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C3=C(C=C12)OC(=C3C(=O)OCC)N)C4=CC=C(C=C4)NC(=O)C)N

Origin of Product

United States

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